molecular formula C19H30BCl2N3O5 B611150 Taniborbactam hydrochloride CAS No. 2244235-49-0

Taniborbactam hydrochloride

Cat. No.: B611150
CAS No.: 2244235-49-0
M. Wt: 462.2 g/mol
InChI Key: CKWIMFZHNCBHIX-PPJOBQAPSA-N
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Description

VNRX-5133 (hydrochloride), also known as taniborbactam, is a novel cyclic boronate β-lactamase inhibitor. It is designed to combat multidrug-resistant Gram-negative bacteria by inhibiting both serine- and metallo-β-lactamases. This compound is currently in clinical development and is often combined with cefepime, a fourth-generation cephalosporin antibiotic, to treat serious infections caused by β-lactamase-producing bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VNRX-5133 (hydrochloride) involves the formation of a cyclic boronate structure. The detailed synthetic routes and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the synthesis involves the use of boronic acids and other reagents to form the cyclic boronate core .

Industrial Production Methods

Industrial production methods for VNRX-5133 (hydrochloride) are also proprietary. Typically, the production of such compounds involves large-scale chemical synthesis under controlled conditions to ensure purity and yield. The process likely includes multiple steps of purification and quality control to meet pharmaceutical standards .

Scientific Research Applications

VNRX-5133 (hydrochloride) has several scientific research applications:

Mechanism of Action

VNRX-5133 (hydrochloride) exerts its effects by inhibiting β-lactamase enzymes. It mimics the transition state structure of the enzyme’s natural substrate, allowing it to bind to the active site. For serine-β-lactamases, it forms a reversible covalent bond, leading to slow dissociation and prolonged active-site residence time. For metallo-β-lactamases, it acts as a competitive inhibitor, with inhibition constants in the micromolar range .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

VNRX-5133 (hydrochloride) is unique because it is the first β-lactamase inhibitor with direct inhibitory activity against all four Ambler classes of β-lactamases (A, B, C, and D). This broad-spectrum activity makes it a promising candidate for treating infections caused by multidrug-resistant bacteria .

Biological Activity

Taniborbactam hydrochloride, also known as VNRX-5133, is a novel cyclic boronate β-lactamase inhibitor that has garnered attention for its potential in combating multidrug-resistant (MDR) Gram-negative bacterial infections. It is primarily developed in combination with the fourth-generation cephalosporin, cefepime, to enhance the antibiotic's efficacy against resistant pathogens.

Taniborbactam exhibits dual inhibition properties:

  • Reversible covalent inhibition of serine β-lactamases (SBLs).
  • Competitive inhibition of metallo-β-lactamases (MBLs), specifically targeting Ambler classes A, C, and D SBLs, as well as B1 MBLs such as VIM and NDM types .

The compound mimics the transition state of the enzymatic reaction, allowing it to bind effectively to the active sites of these β-lactamases. This binding prevents the hydrolysis of β-lactam antibiotics like cefepime, restoring their antibacterial activity against resistant strains .

In Vitro Studies

Taniborbactam has shown significant in vitro activity against various Enterobacterales and Pseudomonas aeruginosa strains. Notably:

  • It restored cefepime's activity in 33 out of 34 engineered E. coli strains producing different β-lactamases, achieving up to a 1,024-fold reduction in the minimum inhibitory concentration (MIC) values .
  • Against Pseudomonas aeruginosa, taniborbactam reduced cefepime's MIC90 from 32 mg/L to 8 mg/L .
Pathogen Cefepime MIC90 (mg/L) Cefepime-Taniborbactam MIC90 (mg/L)
Pseudomonas aeruginosa328
EnterobacteralesVariableRestored activity in most cases

In Vivo Studies

In murine models simulating human infections, taniborbactam demonstrated potent efficacy:

  • It restored cefepime's effectiveness against cefepime-resistant pathogens in a neutropenic thigh infection model .
  • Clinical trials have shown that cefepime-taniborbactam achieved statistical noninferiority to meropenem in treating complicated urinary tract infections (cUTIs), with a composite success rate of 70% compared to 58% for meropenem .

Pharmacokinetics

Taniborbactam displays favorable pharmacokinetic properties:

  • The mean terminal elimination half-life ranges from 3.4 to 5.8 hours , with minimal accumulation observed upon repeated dosing .
  • Approximately 90% of the administered dose is excreted unchanged in urine, indicating low metabolic processing .

Safety Profile

Clinical studies have reported that taniborbactam is generally well-tolerated:

  • The most common adverse events were mild headaches.
  • Serious treatment-emergent adverse events occurred at similar rates between taniborbactam and placebo groups, indicating a favorable safety profile .

CERTAIN-1 Study

The CERTAIN-1 study was a pivotal Phase 3 trial evaluating cefepime-taniborbactam against meropenem in adults with cUTIs. Key findings included:

  • Efficacy : 70% success rate for cefepime-taniborbactam versus 58% for meropenem.
  • Safety : Treatment-emergent adverse events were reported at rates of 35.5% for cefepime-taniborbactam compared to 29% for meropenem .

Properties

IUPAC Name

(3R)-3-[[2-[4-(2-aminoethylamino)cyclohexyl]acetyl]amino]-2-hydroxy-3,4-dihydro-1,2-benzoxaborinine-8-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28BN3O5.2ClH/c21-8-9-22-14-6-4-12(5-7-14)10-17(24)23-16-11-13-2-1-3-15(19(25)26)18(13)28-20(16)27;;/h1-3,12,14,16,22,27H,4-11,21H2,(H,23,24)(H,25,26);2*1H/t12?,14?,16-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWIMFZHNCBHIX-PPJOBQAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C(CC2=C(O1)C(=CC=C2)C(=O)O)NC(=O)CC3CCC(CC3)NCCN)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1([C@H](CC2=C(O1)C(=CC=C2)C(=O)O)NC(=O)CC3CCC(CC3)NCCN)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30BCl2N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2244235-49-0
Record name Taniborbactam hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2244235490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TANIBORBACTAM HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VND3V607A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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